Stereochemical Purity Requirements: (S)-Enantiomer vs. Racemic Mixture for Asymmetric Synthesis
The (S)-enantiomer (CAS 951247-75-9) and its (R)-counterpart (CAS 1209050-26-9) are commercially available as distinct products with independent CAS registry numbers, reflecting their non-interchangeability in asymmetric synthesis. The racemic mixture, 1-(4-(trifluoromethoxy)phenyl)ethanamine (CAS 123195-23-3), represents a third distinct chemical entity . In asymmetric transformations, use of the racemate introduces 50% undesired enantiomer that must be separated or will propagate into downstream products as stereochemical impurities. Procurement of the enantiomerically pure (S)-form eliminates this separation burden and ensures stereochemical fidelity in chiral building block applications.
| Evidence Dimension | Enantiomeric composition and commercial availability |
|---|---|
| Target Compound Data | (S)-enantiomer; CAS 951247-75-9; >98% enantiomeric purity |
| Comparator Or Baseline | Racemic mixture: CAS 123195-23-3 (50:50 R/S); (R)-enantiomer: CAS 1209050-26-9 |
| Quantified Difference | 100% desired enantiomer vs. 50% in racemate |
| Conditions | Commercially available enantiopure chiral amine building block |
Why This Matters
For asymmetric synthesis applications, the racemate provides only 50% of the target stereochemistry, necessitating additional purification steps or chiral resolution that the enantiopure (S)-form avoids.
